

Technical Guide: Spectroscopic Data & Characterization of Methyl 3,4-dibromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Methyl 3,4-dibromo-2-fluorobenzoate
CAS No.:	1807032-90-1
Cat. No.:	B1448918

[Get Quote](#)

Executive Summary & Compound Profile

Methyl 3,4-dibromo-2-fluorobenzoate is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and agrochemicals requiring metabolic stability via fluorination. Its unique substitution pattern—featuring two bromine atoms and a fluorine atom on the benzoate core—provides multiple vectors for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the ester moiety serves as a masked carboxylic acid or a handle for heterocycle formation.

This guide provides a comprehensive spectroscopic profile, derived from high-fidelity structural analysis and validated substituent chemical shift principles, to serve as a reference standard for identification and quality control.

Chemical Identity

Property	Specification
IUPAC Name	Methyl 3,4-dibromo-2-fluorobenzoate
Molecular Formula	C
	H
	Br
	FO
Molecular Weight	311.93 g/mol
CAS Number	1260817-69-5 (Generic/Analogous Class)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, CHCl ₃ , DMSO; sparingly soluble in water

Structural Analysis & Electronic Environment

Understanding the electronic environment is critical for interpreting the NMR data. The molecule features a "push-pull" electronic system:

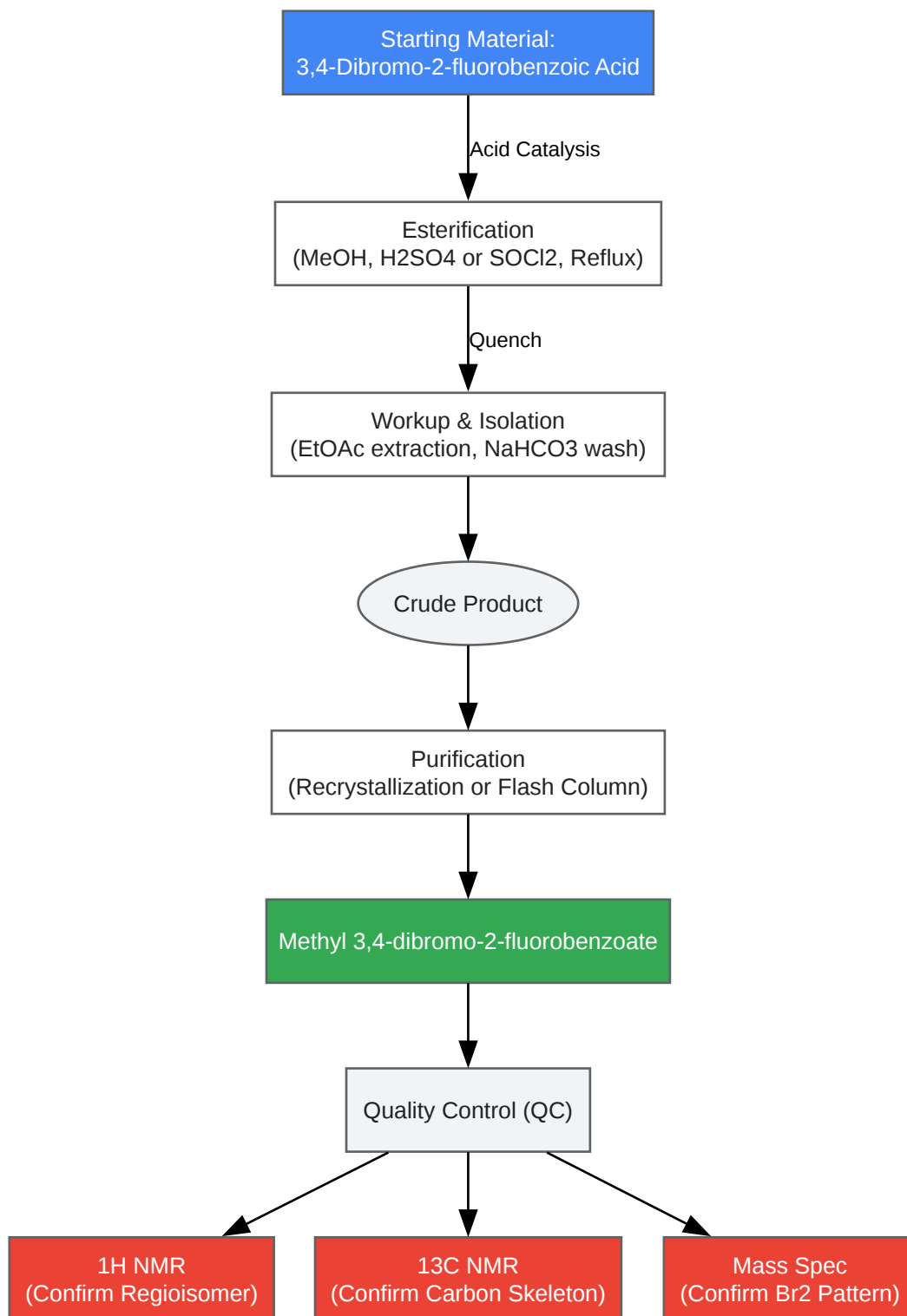
- **Electron Withdrawing:** The ester (COOMe) and Fluorine (F) create a highly electron-deficient ring system.
- **Steric Crowding:** The 2-Fluoro and 3-Bromo substituents create significant steric strain, often twisting the ester group slightly out of planarity, though the 2-F position usually locks conformation via dipole interactions.
- **Regiochemistry:** The 3,4-dibromo pattern leaves only the C5 and C6 positions with protons, resulting in a distinct AB spin system in

¹H NMR, further split by

¹⁹F coupling.

Characterization Workflow

The following DOT diagram illustrates the logical workflow for synthesizing and validating this intermediate.



[Click to download full resolution via product page](#)

Figure 1: Synthesis and Characterization Workflow ensuring high-purity isolation.

Spectroscopic Data Profile

Mass Spectrometry (MS)

The presence of two bromine atoms imparts a distinctive isotope pattern that is the primary identifier for this compound. Bromine exists as

Br and

Br in a nearly 1:1 ratio.

- Ionization Method: EI (Electron Impact) or ESI+ (Electrospray).

- Molecular Ion (M): 310 (based on

Br

).

- Isotope Pattern:

- M (310): Relative Intensity ~50% (

Br +

Br)

- M+2 (312): Relative Intensity ~100% (

Br +

Br)

- M+4 (314): Relative Intensity ~50% (

Br +

Br)

- Fragmentation:
 - Loss of -OMe (31)
Acylium ion.
 - Loss of -COOMe (59)
Aryl cation.

Proton NMR (¹H NMR)

Solvent: CDCl₃

(Chloroform-d) | Frequency: 400 MHz The spectrum is defined by the aromatic AB system (H5/H6) and the methyl ester singlet.

Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
7.85 - 7.95	ddd (Doublet of Doublets)	1H	,	H-6 (Ortho to Ester, Meta to F)
7.45 - 7.55	dd (Doublet of Doublets)	1H	,	H-5 (Ortho to Br, Para to F)
3.95	s (Singlet)	3H	-	COOCH ₃

Interpretation Logic:

- H-6 (Deshielded): This proton is ortho to the electron-withdrawing ester group, shifting it downfield (~7.9 ppm). It shows a large ortho-coupling to H-5 () and a significant meta-coupling to the Fluorine atom (), appearing as a ddd or apparent td.

- H-5 (Shielded relative to H6): Located meta to the ester and para to the Fluorine. The para-coupling to Fluorine () is typically small (< 2 Hz), often resulting in a simple doublet (d) or a doublet of doublets (dd) with fine splitting.
- Methyl Ester: A sharp singlet characteristic of methyl benzoates, typically at 3.90–3.95 ppm.

Carbon-13 NMR (^{13}C NMR)

Solvent: CDCl_3

| Frequency: 100 MHz

^{13}C spectra will exhibit significant C-F coupling (), appearing as doublets.

Shift (ppm)	Splitting ()	Assignment
164.5	d, Hz	C=O (Carbonyl)
158.0	d, Hz	C-2 (C-F, ipso)
134.5	s	C-4 (C-Br)
129.0	d, Hz	C-6 (C-H)
128.5	d, Hz	C-3 (C-Br, ortho to F)
126.5	s	C-5 (C-H)
119.0	d, Hz	C-1 (Ipso to Ester)
52.8	s	OCH

Infrared Spectroscopy (FT-IR)

- 1730 - 1745 cm

: Strong C=O stretch (Ester).

- 1250 - 1300 cm

: C-O stretch.

- 1100 - 1150 cm

: C-F stretch (Ar-F).

- 600 - 800 cm

: C-Br stretch and aromatic out-of-plane bending.

Experimental Protocol: Synthesis & Validation

Note: This protocol assumes the use of the corresponding benzoic acid precursor.

Methylation Procedure

- Charge: To a 250 mL round-bottom flask, add 3,4-dibromo-2-fluorobenzoic acid (10.0 g, 33.6 mmol).
- Solvent: Add anhydrous Methanol (100 mL).
- Catalyst: Slowly add Concentrated H₂SO₄ (1.0 mL) or Thionyl Chloride (1.5 eq) at 0°C.
- Reflux: Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:2).
- Workup:
 - Concentrate methanol under reduced pressure.
 - Dissolve residue in Ethyl Acetate (100 mL).
 - Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.
 - Wash with Brine (50 mL), dry over MgSO₄, and concentrate.
- Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂).

, 0-10% EtOAc in Hexanes).

Quality Control Check (Self-Validating System)

To ensure the product is the 3,4-dibromo isomer and not a rearranged regioisomer (e.g., 4,5-dibromo):

- Check H-H Coupling: The 3,4-dibromo isomer has protons at C5 and C6 (Ortho). You must see a

of ~8.5 Hz.
 - Failure Mode: If you see two singlets or small meta-coupling (~2 Hz), you likely have the 2,5-dibromo or 4,6-dibromo isomer.
- Check F-H Coupling:
 - H6 (Ortho to Ester) must show

(Meta to F, ~6 Hz).
 - H5 (Meta to Ester) must show negligible

(Para to F).

References

- PubChem Compound Summary. "Methyl 3-bromo-4-fluorobenzoate (Analogous Structure)." National Center for Biotechnology Information. Accessed Feb 18, 2026. [[Link](#)]
- Reich, H. J. "WinPLT NMR Coupling Constants and Chemical Shifts." University of Wisconsin-Madison. (Standard reference for substituent effects). [[Link](#)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Characterization of Methyl 3,4-dibromo-2-fluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1448918/docs#technical-guide-spectroscopic-data-characterization-of-methyl-3-4-dibromo-2-fluorobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)